An In-depth Technical Guide to the Chemical Properties of 2-(4-Chlorophenyl)benzofuran
An In-depth Technical Guide to the Chemical Properties of 2-(4-Chlorophenyl)benzofuran
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-(4-Chlorophenyl)benzofuran. This molecule is a prominent member of the 2-arylbenzofuran class, a scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic and structural characteristics make it a valuable intermediate and a core pharmacophore in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its molecular behavior and practical methodologies for its synthesis and characterization.
Introduction: The Significance of the 2-Arylbenzofuran Scaffold
The benzofuran moiety, a heterocyclic system comprising a fused benzene and furan ring, is a privileged structure found in numerous natural products and synthetic compounds with potent biological activities.[1][2] When substituted with an aryl group at the 2-position, the resulting 2-arylbenzofuran scaffold gains particular importance. This arrangement extends the conjugated π-system, influencing the molecule's planarity, electronic properties, and, critically, its ability to interact with biological targets.[3]
2-(4-Chlorophenyl)benzofuran emerges as a key exemplar of this class. The introduction of a chlorophenyl group at the C2 position not only modulates the lipophilicity and metabolic stability of the molecule but also provides a reactive handle for further synthetic diversification. This guide will delve into the core chemical attributes of this compound, providing a foundational understanding for its application in advanced research and development.
Physicochemical and Structural Properties
A thorough understanding of a molecule's physical and structural properties is fundamental to its application. These parameters govern its solubility, membrane permeability, and interaction with other molecules.
Molecular Structure Analysis
The structure of 2-(4-Chlorophenyl)benzofuran consists of a planar benzofuran ring system linked to a 4-chlorophenyl ring at the 2-position. X-ray crystallography studies on closely related derivatives, such as 2-(4-Chlorophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran, reveal that the benzofuran unit itself is essentially planar.[4] However, there is typically a degree of torsion between the benzofuran and the 2-aryl substituent. In derivatives, the dihedral angle between the benzofuran plane and the 4-chlorophenyl ring is observed to be around 20-22 degrees.[4][5] This non-planarity can have significant implications for the molecule's ability to fit into the active sites of enzymes or receptors.
Physicochemical Data
The key physicochemical properties of 2-(4-Chlorophenyl)benzofuran are summarized in the table below. These values are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification, and for computational modeling in drug design.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉ClO | [6] |
| Molecular Weight | 228.67 g/mol | [6] |
| Melting Point | 140-142 °C | [6] |
| Boiling Point | 351.4 ± 17.0 °C (Predicted) | [6] |
| XLogP3-AA | 4.6 (Computed for 3-chloro isomer) | [7] |
| Appearance | Solid (Typical) | - |
| Hydrogen Bond Donors | 0 | [7] |
| Hydrogen Bond Acceptors | 1 (the furan oxygen) | [7] |
Synthesis Methodologies
The synthesis of 2-arylbenzofurans is a well-established field in organic chemistry, with several robust methods available. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns.
Overview of Common Synthetic Routes
Common strategies for constructing the 2-(4-Chlorophenyl)benzofuran scaffold include:
-
Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Suzuki or Sonogashira coupling of an ortho-halophenol with a suitable alkyne, followed by cyclization, are highly efficient.[6]
-
Acid-Catalyzed Cyclization: The reaction of a salicylaldehyde with an aromatic aldehyde can proceed via a cross-pinacol type coupling, followed by an acid-promoted cyclization to yield the 2-arylbenzofuran.[8]
-
Perkin Rearrangement: This classic method involves the base-catalyzed ring contraction of a 3-halocoumarin to form a benzofuran-2-carboxylic acid, which can then be decarboxylated.[9][10]
Detailed Protocol: Iodine-Mediated Oxidative Cyclization
This protocol describes a modern, metal-free approach for the synthesis of 2-arylbenzofurans from readily available 2-hydroxystilbenes. The causality behind this choice is the avoidance of potentially toxic heavy metal catalysts, which is a significant advantage in the synthesis of pharmaceutical intermediates. The use of a hypervalent iodine reagent provides a mild and efficient oxidative C-O bond formation.
Step 1: Synthesis of (E)-2-hydroxy-4'-chlorostilbene
-
To a solution of salicylaldehyde (1.0 eq) and (4-chlorobenzyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF, add potassium tert-butoxide (1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the Wittig reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the stilbene precursor.
Step 2: Oxidative Cyclization to 2-(4-Chlorophenyl)benzofuran
-
Dissolve the purified (E)-2-hydroxy-4'-chlorostilbene (1.0 eq) in acetonitrile.
-
Add (diacetoxyiodo)benzene (PhI(OAc)₂) (1.2 eq) to the solution. This hypervalent iodine reagent acts as the oxidant for the cyclization.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dilute the residue with water and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by recrystallization from ethanol or by flash column chromatography to afford pure 2-(4-Chlorophenyl)benzofuran.
Synthesis Workflow Diagram
Caption: Predicted regioselectivity of electrophilic substitution.
Applications in Drug Discovery
The 2-arylbenzofuran scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a wide array of pharmacological activities. [11]The presence of the 4-chlorophenyl group often enhances potency and improves pharmacokinetic properties.
-
Anti-Alzheimer's Agents: 2-Arylbenzofuran derivatives have been synthesized and evaluated as multi-target agents for Alzheimer's disease, showing potent dual inhibition of both cholinesterases and β-secretase (BACE1). [5][12]* Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of 2-arylbenzofurans against various cancer cell lines, including HeLa, HepG2, and MCF-7. [3]Their mechanism can involve the inhibition of critical enzymes like protein kinases or tubulin polymerization.
-
Antimicrobial and Antifungal Activity: The benzofuran core is present in many compounds with significant antimicrobial, antifungal, and antiviral properties. [5]
Conceptual Mechanism: Enzyme Inhibition
The diagram below illustrates a conceptual model of how 2-(4-Chlorophenyl)benzofuran might act as a competitive inhibitor by occupying the active site of a target enzyme, preventing the natural substrate from binding.
Caption: Competitive inhibition model for 2-(4-Chlorophenyl)benzofuran.
Spectroscopic Characterization (Predicted)
Proton Nuclear Magnetic Resonance (¹H NMR)
-
Aromatic Region (δ 7.0-8.0 ppm): A complex multiplet pattern is expected for the 8 aromatic protons.
-
The protons on the 4-chlorophenyl ring will appear as two doublets (an AA'BB' system), integrating to 2 protons each, due to symmetry. The doublet ortho to the chlorine (and meta to the benzofuran) will be downfield of the doublet meta to the chlorine. Expect chemical shifts around δ 7.8 (d, 2H) and δ 7.4 (d, 2H).
-
The four protons on the fused benzene ring (H4, H5, H6, H7) will appear as multiplets between δ 7.2-7.6 ppm.
-
The proton at C3 of the furan ring (H3) is a key diagnostic signal. It will appear as a singlet, typically in the range of δ 7.0-7.2 ppm.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
-
Aromatic Region (δ 100-160 ppm): A total of 12 distinct signals are expected in the proton-decoupled spectrum (two pairs of carbons in the chlorophenyl ring are equivalent by symmetry).
-
Quaternary Carbons: The most downfield signals will correspond to the oxygen-bearing carbons of the benzofuran ring (C7a and C2), typically δ > 150 ppm. Other quaternary carbons include the ipso-carbon of the chlorophenyl ring and the carbon bearing the chlorine atom (C-Cl, ~δ 135 ppm).
-
CH Carbons: The C3 carbon will be a key signal, expected around δ 102-105 ppm. [13]The remaining aromatic CH carbons will resonate in the typical δ 110-130 ppm range.
-
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present. Key absorption bands are predicted as follows:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1610, 1580, 1490 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1250-1200 cm⁻¹: Asymmetric C-O-C (aryl-ether) stretching from the furan ring.
-
~1100-1000 cm⁻¹: C-Cl stretching.
-
~830 cm⁻¹: C-H out-of-plane bending, characteristic of 1,4-disubstitution on the chlorophenyl ring.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is expected to show:
-
Molecular Ion (M⁺): A prominent molecular ion peak at m/z 228.
-
Isotopic Pattern: Due to the natural abundance of the ³⁵Cl (75.8%) and ³⁷Cl (24.2%) isotopes, a characteristic [M+2]⁺ peak will be observed at m/z 230 with an intensity of approximately one-third of the M⁺ peak. This is a definitive diagnostic feature for a monochlorinated compound.
-
Fragmentation: Fragmentation may occur via loss of Cl, HCl, or CO, leading to fragment ions that can help confirm the structure.
Safety and Toxicological Profile
Specific toxicological data for 2-(4-Chlorophenyl)benzofuran is not extensively documented. However, data from related compounds should inform handling procedures. Benzofuran itself is suspected of causing cancer and is harmful if swallowed. Many substituted benzofurans are biologically active and should be handled with appropriate care.
Standard Laboratory Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors and prevent skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for any precursors and reagents used in its synthesis.
Conclusion
2-(4-Chlorophenyl)benzofuran is a chemically significant molecule that serves as a bridge between fundamental heterocyclic chemistry and applied pharmaceutical sciences. Its well-defined physicochemical properties, predictable reactivity at the C3 position, and accessible synthetic routes make it an attractive platform for further investigation. The established role of the 2-arylbenzofuran scaffold in modulating key biological pathways, particularly in neurodegenerative diseases and oncology, ensures that 2-(4-Chlorophenyl)benzofuran and its derivatives will remain a fertile ground for future research and drug discovery efforts.
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